molecular formula C28H25NO3 B12040856 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate CAS No. 355429-10-6

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate

Cat. No.: B12040856
CAS No.: 355429-10-6
M. Wt: 423.5 g/mol
InChI Key: NYKSQVDTSDYATF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and substituted benzaldehydes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate
  • 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(m-tolyl)quinoline-4-carboxylate

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-(p-tolyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

355429-10-6

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H25NO3/c1-4-20-10-14-22(15-11-20)26(30)17-32-28(31)24-16-25(21-12-8-18(2)9-13-21)29-27-19(3)6-5-7-23(24)27/h5-16H,4,17H2,1-3H3

InChI Key

NYKSQVDTSDYATF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)C

Origin of Product

United States

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